(4-(Heptyloxy)benzyl)triphenylphosphonium bromide
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Overview
Description
(4-(Heptyloxy)benzyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C32H36BrOP. It is a member of the triphenylphosphonium bromide family, which is known for its applications in organic synthesis and various chemical reactions. This compound is characterized by the presence of a heptyloxy group attached to a benzyl ring, which is further bonded to a triphenylphosphonium bromide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Heptyloxy)benzyl)triphenylphosphonium bromide typically involves the reaction of (4-(Heptyloxy)benzyl) bromide with triphenylphosphine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The mixture is heated to around 60°C for 30 minutes to ensure complete reaction, yielding the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to optimize reaction conditions, significantly reducing reaction times and improving yields . This method involves the use of microwave reactors to heat the reaction mixture, achieving quantitative yields of up to 98%.
Chemical Reactions Analysis
Types of Reactions
(4-(Heptyloxy)benzyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride or iodide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium chloride, sodium iodide.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of (4-(Heptyloxy)benzyl)triphenylphosphonium chloride or iodide.
Scientific Research Applications
(4-(Heptyloxy)benzyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Heptyloxy)benzyl)triphenylphosphonium bromide involves its ability to act as a lipophilic cation. The triphenylphosphonium group facilitates the compound’s entry into cells, particularly targeting the mitochondria due to the negative membrane potential. Once inside the mitochondria, the compound can exert its effects by interacting with mitochondrial components, potentially disrupting mitochondrial function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Benzyltriphenylphosphonium bromide: Similar structure but lacks the heptyloxy group.
(4-Methoxycarbonylbenzyl)triphenylphosphonium bromide: Contains a methoxycarbonyl group instead of a heptyloxy group.
Uniqueness
(4-(Heptyloxy)benzyl)triphenylphosphonium bromide is unique due to the presence of the heptyloxy group, which imparts distinct lipophilic properties. This enhances its ability to target mitochondrial membranes more effectively compared to other similar compounds .
Properties
Molecular Formula |
C32H36BrOP |
---|---|
Molecular Weight |
547.5 g/mol |
IUPAC Name |
(4-heptoxyphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C32H36OP.BrH/c1-2-3-4-5-15-26-33-29-24-22-28(23-25-29)27-34(30-16-9-6-10-17-30,31-18-11-7-12-19-31)32-20-13-8-14-21-32;/h6-14,16-25H,2-5,15,26-27H2,1H3;1H/q+1;/p-1 |
InChI Key |
IFGNOTGUWAYDQO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
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